Cas no 2248315-87-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate
- EN300-6517854
- 2248315-87-7
-
- Inchi: 1S/C17H9N3O5/c21-15-11-5-1-2-6-12(11)16(22)20(15)25-17(23)14-8-13(19-24-14)10-4-3-7-18-9-10/h1-9H
- InChI Key: FVLFZMLRFLRUSH-UHFFFAOYSA-N
- SMILES: O(C(C1=CC(C2C=NC=CC=2)=NO1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 335.05422040g/mol
- Monoisotopic Mass: 335.05422040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 103Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517854-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 0.05g |
$959.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 0.1g |
$1005.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 0.25g |
$1051.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 0.5g |
$1097.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 2.5g |
$2240.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-6517854-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate |
2248315-87-7 | 10g |
$4914.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate (CAS No. 2248315-87-7)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate (CAS No. 2248315-87-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate consists of a fused isoindole and oxazole ring system, with a pyridine substituent at the 3-position of the oxazole ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The isoindole moiety is known for its involvement in various biological processes, including enzyme inhibition and receptor modulation. The oxazole ring, on the other hand, is often associated with antimicrobial and anti-inflammatory activities.
Recent studies have explored the potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate. One notable area of research is its activity against cancer cells. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
In addition to its anticancer properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-y)-1,2-oazole-carboxylate has also been studied to assess its suitability for drug development. Initial findings indicate that the compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further evaluate the safety and efficacy of 1,3-dioxo--dihydro--isoindol--(pyridin--y)-,-oxazole-carboxylate, several preclinical animal models have been employed. In these studies, the compound has shown promising results in reducing tumor growth and inflammation without causing significant toxicity or adverse effects. These findings provide a strong foundation for advancing this compound into clinical trials.
The synthesis of 1,3-dioxo--dihydro--isoindol--(pyridin--y)-,-oxazole-carboxylate has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep reactions involving coupling reactions and cyclizations. The choice of synthetic strategy depends on factors such as cost-effectiveness and scalability for large-scale production.
In conclusion, 1,3-dioxo--dihydro--isoindol--(pyridin--y)-,-oxazole-carboxylate (CAS No. 2248315-) represents a promising lead compound in the development of novel therapeutics for cancer and inflammatory diseases. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are focused on optimizing its pharmacological properties and advancing it through preclinical and clinical stages to ultimately bring it to market as a safe and effective treatment option.
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